molecular formula C14H11FO3 B1440627 2-Fluoro-5-(3-methoxyphenyl)benzoic acid CAS No. 1184619-67-7

2-Fluoro-5-(3-methoxyphenyl)benzoic acid

Cat. No. B1440627
M. Wt: 246.23 g/mol
InChI Key: IAMDXDDEIRGDTQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid can be represented by the linear formula C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-11-4-2-3-9 (7-11)10-5-6-13 (15)12 (8-10)14 (16)17/h2-8H,1H3, (H,16,17) .

Scientific Research Applications

Fluorescence Probes and Sensing Applications

Fluorophores derived from similar structural frameworks have been utilized in the development of fluorescent probes for sensing pH and metal cations. For instance, benzoxazole derivatives demonstrate high sensitivity to pH changes and selectivity in metal cation detection, attributed to the acidic nature of the fluorophenol moiety. This suggests that modifications incorporating 2-Fluoro-5-(3-methoxyphenyl)benzoic acid could yield new fluorescent probes with specific applications in biological and chemical sensing (Tanaka et al., 2001).

Organic Synthesis and Chemical Modifications

Research on fluorinated benzoic acids, including their synthesis and reactivity, underlines the importance of fluorine atoms in modulating the chemical properties of benzoic acid derivatives. These compounds serve as intermediates in the synthesis of biologically active molecules, highlighting the potential of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid in drug development and synthesis of complex organic molecules (Tagat et al., 2002).

Material Science and Polymer Chemistry

The synthesis and characterization of fluorinated compounds and their integration into polymers indicate the role of fluorinated benzoic acids in the development of high-performance materials. The incorporation of fluorine atoms can enhance the thermal and optical properties of polymers, suggesting potential applications of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid in the design of engineering plastics and optical waveguides (Xiao et al., 2003).

Pharmacological Applications

Although specific pharmacological applications directly related to 2-Fluoro-5-(3-methoxyphenyl)benzoic acid were not identified in the available research, the study of related fluorinated compounds provides a foundation for potential drug design and development. The structural modification and incorporation of fluorine atoms into pharmaceutical compounds can significantly impact their biological activity, absorption, and distribution, suggesting avenues for future research involving 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (Bhat et al., 2016).

Safety And Hazards

2-Fluoro-5-(3-methoxyphenyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMDXDDEIRGDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681171
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-methoxyphenyl)benzoic acid

CAS RN

1184619-67-7
Record name 4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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